Inhibition Efficiency Ranking Among N-1 Substituted Imidazolines
In a comparative study of four 2-undecyl-imidazolines differing only in the N-1 hydrophilic group, the aminoethyl variant (AEI-11, the free base corresponding to the target monoacetate) demonstrated an inhibition efficiency ranking of CMI-11 (carboxymethyl) > HEI-11 (hydroxyethyl) > AEI-11 (aminoethyl) > IM-11 (unsubstituted) for CO2 corrosion of N80 steel in 3% NaCl solution [1]. While the aminoethyl analog does not outperform the carboxymethyl or hydroxyethyl variants, it substantially outperforms the unsubstituted imidazoline (IM-11), confirming that the aminoethyl group provides a measurable advantage over the simplest in-class comparator.
| Evidence Dimension | Corrosion inhibition efficiency order under static and flow conditions |
|---|---|
| Target Compound Data | AEI-11 (aminoethyl): third in rank among four compounds |
| Comparator Or Baseline | CMI-11 (carboxymethyl): first; HEI-11 (hydroxyethyl): second; IM-11 (unsubstituted): fourth |
| Quantified Difference | Order: CMI-11 > HEI-11 > AEI-11 > IM-11 (quantitative percentages not reported in accessible abstract) |
| Conditions | N80 carbon steel, CO2-saturated 3% NaCl solution, linear polarization resistance and EIS |
Why This Matters
Establishes that the aminoethyl substituent confers intermediate inhibition performance, directly informing selection when balancing inhibition efficacy with other factors such as cost or availability versus carboxymethyl or hydroxyethyl analogs.
- [1] Liu, X., Okafor, P. C., & Zheng, Y. G. (2008). Effect of hydrophilic group on inhibition behaviour of imidazoline for CO2 corrosion of N80 in 3%NaCl solution. Corrosion Engineering, Science and Technology, 43(1), 87-92. View Source
